Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate
Description
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a chemical compound with a unique structure that includes a thiophene ring substituted with a trifluoromethyl group
Properties
Molecular Formula |
C9H7F3O3S |
|---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F3O3S/c1-2-15-8(14)7(13)5-3-16-4-6(5)9(10,11)12/h3-4H,2H2,1H3 |
InChI Key |
MJXNSPPGLZYVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate can be compared with other thiophene derivatives, such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound has similar structural features but includes a chromenyl group instead of a thiophene ring.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
The uniqueness of this compound lies in its trifluoromethyl substitution, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an ethyl ester group, a trifluoromethyl group, and a thiophene ring. This article will explore its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9F3O3S, with a molecular weight of 246.18 g/mol. The trifluoromethyl group enhances the compound's electrophilicity and lipophilicity, which may lead to distinct biological activities compared to structurally similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H9F3O3S |
| Molecular Weight | 246.18 g/mol |
| Key Functional Groups | Ethyl ester, Trifluoromethyl, Thiophene |
Biological Activities
Research indicates that compounds containing thiophene rings and trifluoromethyl groups exhibit significant biological activities, including:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt metabolic pathways and cellular functions, potentially leading to therapeutic effects in various diseases .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. The mechanism likely involves its ability to interact with bacterial cell membranes or specific intracellular targets.
- Anticancer Potential : The compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells through the modulation of key signaling pathways .
The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to observed biological effects such as:
- Electrophilic Reactivity : The compound acts as an electrophile, reacting with nucleophiles in biological systems.
- Covalent Bond Formation : It can form covalent bonds with active site residues in enzymes, disrupting their normal function.
- Pathway Modulation : By affecting metabolic pathways, it can influence cellular processes such as proliferation and apoptosis.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in A431 (human epidermoid carcinoma) cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Assessment
In another investigation, the antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria using a dilution method. The results demonstrated notable antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
